Propargyl-PEG3-amine

Description

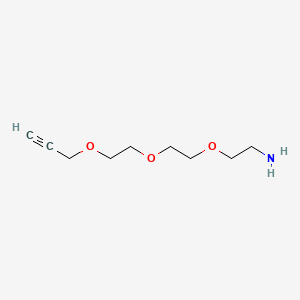

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG3-amine: A Versatile Tool in Modern Bioconjugation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine has emerged as a critical and versatile heterobifunctional linker in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a primary amine, separated by a flexible three-unit polyethylene glycol (PEG) chain, enables precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Applications and Chemical Properties

This compound's utility stems from the orthogonal reactivity of its two functional groups. The propargyl group, with its terminal alkyne, is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is known for its high efficiency, specificity, and biocompatibility. Concurrently, the primary amine group offers a versatile handle for conjugation to molecules bearing amine-reactive functional groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[3][4][5]

The integrated PEG3 linker confers several advantageous properties to the resulting conjugates. It enhances aqueous solubility, can reduce aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated partners. These features are particularly valuable in the development of complex biomolecules.

Key application areas include:

-

PROTAC (Proteolysis Targeting Chimera) Development: this compound is widely used as a linker in the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

-

Antibody-Drug Conjugate (ADC) Synthesis: The linker can be employed to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.

-

Peptide and Protein Modification (PEGylation): It is used for the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties.

-

Surface Modification and Biomaterial Functionalization: The linker allows for the immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and tissue engineering.

-

Fluorescent Dye and Biotin Labeling: It facilitates the attachment of reporter molecules like fluorescent dyes and biotin for various bioassays.

Quantitative Data Summary

The following table summarizes key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 932741-19-0 | |

| Purity (Typical) | >95% - 98% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule (e.g., Azido-functionalized protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents) in water.

-

Prepare a solution of CuSO4 (e.g., 1-5 mol%) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Purify the resulting conjugate using a suitable method, such as size exclusion chromatography or reversed-phase HPLC.

Protocol 2: Amide Bond Formation with an NHS Ester

This protocol outlines the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, DIEA)

Procedure:

-

Dissolve the NHS ester-functionalized molecule in the chosen solvent.

-

Add a slight molar excess (e.g., 1.2 equivalents) of this compound to the solution.

-

Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture to act as a proton scavenger.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent.

-

Purify the product by flash chromatography or HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

This compound is a key component in constructing PROTACs. The diagram below illustrates the signaling pathway initiated by a PROTAC to induce the degradation of a target protein.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound as a linker.

Caption: A typical workflow for PROTAC development, starting from synthesis via coupling and click chemistry, followed by a tiered evaluation in biochemical, cell-based, and in vivo models.

References

Propargyl-PEG3-Amine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of Propargyl-PEG3-amine, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics.

This compound is a valuable chemical tool employed in scientific research and pharmaceutical development. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules to which they are attached. This guide provides a comprehensive overview of its chemical characteristics, structure, and key applications, with a focus on its role in click chemistry and the synthesis of advanced bioconjugates.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing a terminal propargyl group (an alkyne) and a primary amine group, allows for sequential or orthogonal conjugation to different molecules. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The primary amine group can readily react with various functional groups such as carboxylic acids and activated esters to form stable amide bonds.

A summary of its key quantitative properties is presented in the table below:

| Property | Value | References |

| CAS Number | 932741-19-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | |

| Purity | >95% - >98% | |

| Appearance | Colorless to light yellow liquid | |

| Density | Approximately 1.0 g/cm³ | |

| Boiling Point | 267.4 ± 25.0 °C at 760 mmHg | |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | |

| Storage Conditions | Typically stored at -20°C for long-term stability. |

Molecular Structure and Visualization

The structure of this compound consists of a three-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. One end is terminated with a propargyl group, and the other with a primary amine.

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications, particularly in the development of targeted therapeutics and research reagents.

Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is frequently utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADC development, the amine group of the linker can be conjugated to a payload (a cytotoxic drug), while the propargyl group can be "clicked" onto an azide-modified antibody. This allows for the precise attachment of drugs to antibodies for targeted delivery to cancer cells.

Similarly, in PROTAC synthesis, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Click Chemistry

The terminal alkyne (propargyl group) of this compound is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation. It allows for the stable and covalent linkage of the propargyl-modified molecule to another molecule containing an azide group, forming a stable triazole ring.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for common reactions involving this compound.

Amine Coupling to Carboxylic Acids

This protocol describes the general steps for conjugating the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., EDC, HATU)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Reaction buffer (if applicable, e.g., PBS for biomolecules)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the appropriate solvent.

-

Add the coupling agent (e.g., 1.1 equivalents of EDC) to activate the carboxylic acid.

-

Allow the activation reaction to proceed for a recommended time (e.g., 15-30 minutes at room temperature).

-

Add this compound (typically 1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, purify the product using standard chromatographic methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between a propargyl-functionalized molecule (prepared using this compound) and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) catalyst and protect biomolecules.

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.

-

In a separate tube, prepare a premix of CuSO₄ and the copper ligand.

-

Add the copper/ligand premix to the solution of reactants.

-

Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Purify the resulting triazole-linked product as required for the specific application. For bioconjugates, this may involve size-exclusion chromatography or dialysis.

References

Propargyl-PEG3-amine CAS number and molecular weight

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Propargyl-PEG3-amine, a heterobifunctional PROTAC linker used in chemical biology and drug discovery. This compound contains a propargyl group and a primary amine, enabling its use in "click chemistry" and other bioconjugation techniques.

Chemical Properties

The key identifiers and properties of this compound are summarized in the table below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.

| Identifier | Value | References |

| CAS Number | 932741-19-0 | [1][2][3][][5] |

| Molecular Weight | 187.24 g/mol | |

| Molecular Formula | C₉H₁₇NO₃ |

This compound is a polyethylene glycol (PEG)-based linker. The terminal amine group can react with entities such as carboxylic acids or activated NHS esters, while the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups. This dual functionality makes it a versatile tool for synthesizing more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine is a bifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal propargyl group for click chemistry applications and a primary amine for conjugation to various molecules, makes it a versatile tool for researchers. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Overview of this compound

This compound, with the chemical formula C₉H₁₇NO₃, is a polyethylene glycol (PEG)-based linker. The propargyl group contains a terminal alkyne that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the efficient and specific attachment of azide-containing molecules. The primary amine group is reactive towards carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds, enabling covalent linkage to proteins, peptides, and other biomolecules.[1][2][] This dual functionality makes it a valuable component in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Key Properties of this compound:

| Property | Value |

| CAS Number | 932741-19-0 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Colorless Liquid |

| Purity | >95% (typical) |

| Solubility | Water, DMSO, DCM, DMF |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the protection of the amine functionality, introduction of the propargyl group, and subsequent deprotection. A common synthetic strategy starts from a commercially available amino-PEG3-alcohol, followed by protection of the amine, propargylation of the alcohol, and final deprotection of the amine.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative synthesis of this compound, commencing with the Boc protection of commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol.

Step 1: Boc Protection of 2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in dichloromethane (DCM).

-

Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-amino-PEG3-alcohol.

Step 2: Propargylation of Boc-amino-PEG3-alcohol

-

Reaction Setup: Dissolve the Boc-amino-PEG3-alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Stirring: Stir the mixture at 0°C for 30 minutes.

-

Propargyl Bromide Addition: Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Boc-Propargyl-PEG3-amine.

Step 3: Deprotection of Boc-Propargyl-PEG3-amine

-

Reaction Setup: Dissolve the Boc-Propargyl-PEG3-amine (1 equivalent) in DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash further with water and brine.

-

Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A three-step synthesis workflow for this compound.

Purification of this compound

The purification of this compound and its intermediates is crucial to ensure high purity for subsequent applications. A combination of techniques is often employed.

Purification Methodologies

| Purification Method | Description | Application Stage |

| Liquid-Liquid Extraction | Used during the work-up of each synthetic step to remove water-soluble impurities and reagents. | Steps 1, 2, and 3 |

| Column Chromatography | Typically performed on silica gel to separate the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexane and ethyl acetate, is commonly used. | Step 2 (Purification of Boc-Propargyl-PEG3-amine) |

| Distillation | Can be used for the purification of the final product, although careful control of temperature and pressure is required due to the relatively low boiling point and potential for degradation. | Final Product |

| Solid-Phase Extraction (SPE) | A rapid and efficient method for purifying propargylamines. Ion-exchange cartridges can be particularly effective for isolating the basic amine product from neutral or acidic impurities. | Final Product |

Purification Workflow Diagram

Caption: Common purification strategies for this compound.

Application in PROTAC Development

This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves two key reactions:

-

Amide Bond Formation: The amine group of this compound is reacted with an activated carboxylic acid on either the target-binding ligand or the E3 ligase-binding ligand.

-

Click Chemistry: The propargyl group is then reacted with an azide-functionalized version of the other binding ligand via a copper-catalyzed click reaction.

The resulting PROTAC then facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the degradation of the target protein.

PROTAC Signaling Pathway Diagram

Caption: Synthesis and mechanism of action of a PROTAC utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. The synthetic and purification methods outlined in this guide provide a framework for obtaining high-purity material for a range of applications. The ability to readily conjugate this linker to different molecules through robust and efficient chemical reactions underscores its importance in the construction of sophisticated molecular architectures for targeted therapies and biological investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 4. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sciforum.net [sciforum.net]

Propargyl-PEG3-amine as a Bifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterobifunctional Linker

Propargyl-PEG3-amine is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1][][3] Its unique architecture, featuring a terminal propargyl group and a primary amine, connected by a discrete three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a wide array of molecules. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of a stable triazole linkage with azide-modified molecules.[4][5] Concurrently, the primary amine group provides a reactive site for conjugation to molecules bearing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyls.

The integrated PEG3 spacer is not merely a passive connector; it imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, a critical attribute for many drug candidates. Furthermore, the defined length of the PEG3 spacer provides precise spatial control between the conjugated entities, which is crucial in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound as a bifunctional linker.

Physicochemical and Functional Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation strategies.

| Property | Value | References |

| Chemical Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 932741-19-0 | |

| Appearance | Colorless Liquid | |

| Purity | Typically >95% | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated | |

| Amine Reactivity | Carboxylic acids, NHS esters, aldehydes, ketones | |

| Alkyne Reactivity | Azides (via CuAAC) |

Core Applications of this compound

The dual reactivity of this compound makes it a valuable tool in a variety of advanced applications, including the construction of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The amine end of the linker can be acylated with the drug, and the propargyl end can be "clicked" to an azide-modified antibody. The PEG3 spacer helps to improve the solubility of the ADC, particularly when dealing with hydrophobic drug molecules, and can contribute to improved pharmacokinetics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein binder and the E3 ligase ligand. This compound provides a defined-length linker that can be readily incorporated into PROTAC synthesis. For instance, the amine can be coupled to the E3 ligase ligand, and the propargyl group can be reacted with an azide-functionalized ligand for the protein of interest.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amide Bond Formation with an NHS Ester-Activated Molecule

This protocol describes the conjugation of the amine group of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in the anhydrous solvent (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (prepared as in 4.1)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.

-

-

Catalyst Preparation:

-

In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

-

In another tube, prepare a solution of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 250 mM THPTA in water).

-

-

Click Reaction:

-

To the solution of the reactants, add the CuSO₄/ligand solution to a final concentration of 1-5 mM copper.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using an appropriate chromatographic method to remove the copper catalyst and unreacted starting materials.

-

-

Characterization:

-

Verify the structure and purity of the final product using mass spectrometry and NMR.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflows and mechanisms where this compound plays a central role.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for PROTAC synthesis.

Caption: Mechanism of action of a PROTAC.

Conclusion

This compound stands out as a highly effective and versatile bifunctional linker for advanced applications in drug development and chemical biology. Its well-defined structure, combining two distinct reactive functionalities with the beneficial properties of a PEG spacer, enables the precise construction of complex biomolecules. While specific quantitative data on reaction efficiencies and the impact on conjugate properties can be system-dependent, the general protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their work. The continued exploration of such linkers will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Technical Guide to Click Chemistry: Featuring Propargyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Propargyl-PEG3-amine

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone, enabling the rapid and reliable formation of a stable triazole linkage between an alkyne and an azide.[1][2] This reaction's high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions have revolutionized bioconjugation and drug discovery.[1]

At the heart of many click chemistry applications is the versatile bifunctional linker, This compound . This molecule incorporates a terminal alkyne group (the propargyl group) for participation in the CuAAC reaction and a primary amine group for conjugation to various molecules, such as proteins, peptides, or drug payloads.[3] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes this compound an invaluable tool in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the most widely used click chemistry reaction. It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

Reaction Mechanism

The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycloalkene, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.

Quantitative Data in CuAAC Reactions

The efficiency and yield of CuAAC reactions are influenced by several factors, including the choice of copper source, ligand, solvent, and the nature of the reacting molecules. While specific quantitative data for this compound is not extensively tabulated in the literature, the following tables provide representative data for similar propargyl-PEG compounds, which can serve as a valuable reference for reaction optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 | |

| Molecular Weight | 187.2 g/mol | |

| Purity | >98% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Table 2: Representative CuAAC Reaction Conditions and Yields for Propargyl-PEG Analogs

| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Propargyl-PEG7-acid | Azido-functionalized biomolecule | CuSO4 (1-5) | TBTA (1-5) | PBS/DMSO | 1-4 | >90 | |

| Propargyl Amine | Benzyl Azide | CuI (not specified) | None | Not specified | Not specified | High | |

| Alkyne-derivatized α-amino acid | Azide-derivatized α-amino acid | CuSO4 (not specified) | TBTA (not specified) | Not specified | 18 | 78 |

Note: Reaction conditions and yields can vary significantly based on the specific substrates and should be optimized for each application.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to a biomolecule modified with this compound.

Materials:

-

This compound functionalized biomolecule

-

Azide-containing molecule (e.g., drug, fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional copper ligand)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvents (e.g., DMSO, DMF for dissolving reagents)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

-

If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO/water).

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the this compound functionalized biomolecule in the reaction buffer.

-

Add the azide-containing molecule to the reaction mixture. A molar excess of the azide (e.g., 3-10 equivalents) is often used.

-

If using a ligand, add the ligand to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Reaction and Monitoring:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by appropriate analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the steps for creating an ADC by first functionalizing an antibody with an NHS-activated Propargyl-PEG3 linker followed by a click reaction with an azide-containing drug.

References

The Cornerstone of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount. Propargyl-PEG3-amine has emerged as a cornerstone reagent, offering a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This technical guide delves into the fundamental principles of using this compound, providing a comprehensive overview of its structure, reactivity, and applications, supplemented with experimental considerations and workflow visualizations.

Core Principles of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, allowing for the sequential and controlled conjugation of two different molecules.[1] Its structure consists of three key components: a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a primary amine group.[2][3] This unique architecture underpins its utility in bioconjugation.

-

The Propargyl Group: This terminal alkyne (-C≡CH) is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly efficient, specific, and forms a stable triazole linkage with an azide-modified molecule. It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst.

-

The Primary Amine Group: The terminal amine (-NH2) provides a nucleophilic site for reaction with various electrophilic groups. It readily forms stable amide bonds with carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), isocyanates, and can react with aldehydes and ketones to form Schiff bases that can be subsequently reduced to stable amine linkages.

-

The PEG3 Spacer: The polyethylene glycol spacer, composed of three ethylene glycol units, imparts several desirable properties to the resulting bioconjugate. It enhances hydrophilicity and aqueous solubility, which is particularly beneficial when working with hydrophobic molecules. The defined length of the PEG3 spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecules.

Chemical Properties Summary

| Property | Value | References |

| Molecular Formula | C9H17NO3 | |

| Molecular Weight | 187.24 g/mol | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage | -20°C for long-term storage |

Key Reactions in Bioconjugation

The dual functionality of this compound allows for a two-step conjugation strategy, which is fundamental to its application in building complex biomolecular architectures.

Step 1: Amine-Reactive Conjugation

The primary amine of this compound is typically reacted first. A common application is the modification of proteins through their surface-exposed lysine residues, which contain a primary amine in their side chains. The carboxylic acid groups on a molecule can be activated, for example with EDC and NHS, to form an NHS ester which then readily reacts with the amine of this compound.

Step 2: Alkyne-Reactive "Click" Chemistry

Once the this compound linker is attached to the first molecule, the terminal alkyne is available for reaction with an azide-functionalized second molecule. The CuAAC reaction is a highly reliable method for this second conjugation step.

The workflow for a typical two-step bioconjugation is visualized below:

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the drug to cancer cells, and the PEG3 spacer helps to improve the ADC's solubility and pharmacokinetic profile.

PROteolysis TArgeting Chimeras (PROTACs)

This compound is also employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. The PEG3 linker connects the target-binding ligand to the E3 ligase-binding ligand, and its flexibility and hydrophilicity can be critical for optimal PROTAC activity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized protocols for key reactions. Researchers should optimize these conditions for their specific molecules.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating a propargyl-modified molecule to an azide-modified molecule.

Materials:

-

Propargyl-functionalized molecule (1.0 eq)

-

Azide-functionalized molecule (1.0-1.2 eq)

-

Copper(II) sulfate (CuSO₄) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq)

-

Solvent (e.g., PBS, t-BuOH/H₂O, DMSO)

Procedure:

-

Dissolve the propargyl- and azide-functionalized molecules in the chosen solvent.

-

In a separate tube, prepare a fresh solution of CuSO₄ in water.

-

In another tube, prepare a fresh solution of sodium ascorbate in water.

-

To the solution of the molecules, add the CuSO₄ solution and the THPTA/TBTA ligand.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

-

Purify the final conjugate using a suitable chromatography technique (e.g., SEC, RPC).

Protocol 2: Labeling of a Protein with this compound via NHS Ester Chemistry

This protocol describes the introduction of a terminal alkyne onto a protein.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Activate the carboxylic acid (if the goal is to conjugate to a carboxylated molecule first) by reacting it with EDC and NHS/Sulfo-NHS in an appropriate buffer for 15-30 minutes at room temperature to form the NHS ester.

-

Alternatively, if modifying a protein with an available NHS-ester reactive site, add the this compound solution directly to the protein solution at a desired molar excess.

-

If starting from a carboxylated protein, add the activated Propargyl-PEG3-NHS ester to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quench the reaction by adding the quenching solution.

-

Remove excess unreacted linker and byproducts by dialysis or size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG3 spacer, enables the efficient and controlled synthesis of complex bioconjugates with enhanced properties. A thorough understanding of its chemical reactivity and the principles of the conjugation strategies outlined in this guide will empower researchers to leverage this valuable reagent in the development of next-generation therapeutics and research tools. Several proteins have been successfully modified using this compound, demonstrating its broad applicability in crosslinking different biomolecules.

References

Propargyl-PEG3-amine: An In-depth Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[1]

A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Propargyl-PEG3-amine: A Versatile Linker for PROTAC Synthesis

This compound is a popular and versatile linker used in the development of PROTACs. It is a polyethylene glycol (PEG)-based linker characterized by a terminal propargyl group (an alkyne) and a primary amine. This bifunctional structure makes it an ideal building block for the modular synthesis of PROTACs.

The amine group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester on the ligand. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the second ligand.[2] This modular approach allows for the rapid assembly of PROTAC libraries with varying ligands and linker lengths to optimize degradation activity.

The PEG3 portion of the linker, consisting of three ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This is often advantageous as it can improve the solubility and cell permeability of the final PROTAC, which are common challenges in the development of these relatively large molecules.[3]

Quantitative Data on PROTACs with PEG Linkers

The length and composition of the linker are critical for optimal PROTAC performance. The following table summarizes representative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) with varying PEG linker lengths. While not exclusively for this compound, this data provides valuable insights into the impact of linker length on degradation efficiency.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PS-RC-2 | Flexible PEG Linker | ~10 | >90 | Mino | [4] |

| PS-RC-3 | Flexible PEG Linker | ~100 | ~80 | Mino | |

| PS-RC-4 | Flexible PEG Linker | >1000 | <20 | Mino |

Table 1: Degradation Efficiency of BTK PROTACs with Flexible PEG Linkers. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC. The first step involves the amide coupling of a POI-binding ligand (containing a carboxylic acid) to this compound. The second step is the CuAAC "click" reaction to attach an azide-modified E3 ligase ligand.

Materials:

-

POI-binding ligand with a carboxylic acid functional group

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

-

Purification system (e.g., HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Step 1: Amide Coupling of POI Ligand to this compound

-

Dissolve the POI-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkyne-functionalized POI ligand by flash column chromatography.

-

Characterize the purified product by LC-MS and NMR.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a mixture of t-butanol and water (1:1).

-

Prepare stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water). If using, also prepare a stock solution of THPTA.

-

Add the CuSO4 solution to the reaction mixture to a final concentration of 0.1 eq. If using a ligand, pre-mix the CuSO4 and THPTA before adding to the reaction.

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 eq.

-

Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Purify the final PROTAC compound by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Signaling Pathway: BTK Degradation

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies. PROTACs have been successfully developed to target BTK for degradation.

Caption: Simplified BTK signaling pathway and intervention by a BTK-targeting PROTAC.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Logical Relationship: PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a cyclical process leading to the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG3-amine: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a flexible tri-polyethylene glycol (PEG3) spacer, allows for covalent attachment to a variety of molecules and surfaces. The propargyl group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of stable triazole linkages. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, along with detailed experimental protocols for its common applications.

Safety and Handling Precautions

This compound is a chemical substance that requires careful handling to minimize risks to personnel and the environment. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [1]

-

Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [1]

-

Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]

Signal Word: Warning

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

| PPE Item | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If aerosols are generated, use a NIOSH-approved respirator. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

Storage and Stability

| Parameter | Condition |

| Storage Temperature | Store at -20°C. |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Protect from light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols and Applications

This compound is a versatile linker used in various applications, most notably in bioconjugation via CuAAC (Click Chemistry) and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

General Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an azide-containing molecule to this compound. This procedure should be optimized for specific substrates.

Materials:

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

-

Degassed, amine-free buffer (e.g., phosphate buffer, pH 7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 10 mM stock solution of the azide-containing molecule in an appropriate buffer or solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.

-

Add this compound stock solution to achieve a 1.5 to 5-fold molar excess over the azide-containing molecule.

-

Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio.

-

Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1 to 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 to 5 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

-

Protect the reaction from light, especially if using fluorescently labeled molecules.

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents.

-

For proteins and other macromolecules, size-exclusion chromatography (desalting column) or dialysis are effective methods.

-

For small molecules, purification may be achieved by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the successful conjugation using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, or HPLC.

-

Application in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The amine functionality can be acylated with a carboxylic acid-derivatized E3 ligase ligand, followed by a CuAAC reaction between the propargyl group and an azide-functionalized ligand for the protein of interest (or vice-versa). The PEG3 spacer provides optimal length and solubility to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

The experimental workflow for PROTAC synthesis using this compound typically involves a multi-step process of amide bond formation and click chemistry, requiring careful purification and characterization at each step.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Adherence to the safety precautions outlined in this guide is essential for its safe handling and use. The provided experimental protocols offer a starting point for the application of this linker in bioconjugation and PROTAC synthesis, though optimization for specific applications is recommended. Proper use and handling will ensure both the safety of laboratory personnel and the integrity of the experimental results.

References

Methodological & Application

Propargyl-PEG3-Amine for Protein Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Propargyl-PEG3-amine for the targeted labeling of proteins. This bifunctional linker is a powerful tool in bioconjugation, enabling a two-step labeling strategy that combines amine-reactive chemistry with the specificity of "click chemistry." The protocols and data presented herein offer a framework for the successful implementation of this technique in various research and development applications, including proteomics, drug targeting, and the development of diagnostic agents.

This compound possesses a primary amine for conjugation to accessible carboxylic acids or, more commonly, activated esters on a protein of interest, and a terminal alkyne group that serves as a handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Experimental Protocols

The following protocols outline a general two-step procedure for protein labeling using this compound. The first protocol details the activation of the protein's carboxyl groups and subsequent reaction with this compound. The second protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein. Note: These are starting-point protocols and may require optimization for specific proteins and applications.

Protocol 1: Protein Labeling with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein through the formation of a stable amide bond with a protein's carboxylic acid residues (e.g., aspartic and glutamic acid) after their activation with EDC and NHS.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES or PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Activation Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.

-

-

Activation of Carboxylic Acids:

-

Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Add a 5 to 20-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Reaction Buffer.

-

Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 50:1 (this compound:protein) is a common starting point.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Propargyl-Modified Protein:

-

Remove unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. The degree of labeling can be determined using mass spectrometry.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol details the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to the propargyl-modified protein.

Materials:

-

Propargyl-modified protein from Protocol 1

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

Reaction Buffer: PBS or Tris-buffered saline (TBS)

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in water or DMSO.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the propargyl-modified protein with a 5 to 20-fold molar excess of the azide-containing molecule.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 5 parts THPTA. Let this mixture stand for a few minutes.

-

Add the CuSO₄/THPTA mixture to the protein-azide solution to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove excess reagents by desalting or dialysis.

-

The final labeled protein conjugate is now ready for downstream applications.

-

Quantitative Data

The efficiency of the labeling process is dependent on several factors. The following tables provide general guidelines for key quantitative parameters. Optimal conditions should be determined empirically for each specific protein and labeling reagent.

Table 1: Parameters for NHS Ester-Mediated Amine Labeling

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | > 2 mg/mL | Higher concentrations generally result in more efficient labeling.[1] |

| Molar Ratio (Label:Protein) | 10:1 to 20:1 | A common starting point is a 15:1 molar ratio. This should be optimized for each protein.[1] |

| Reaction Buffer pH | 7.0 - 9.0 | The optimal pH for NHS-ester reactions is typically between 8.0 and 9.0. |

| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours, but longer times may increase hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature | Lower temperatures can be used to slow the reaction. |

| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess reactive dye.[1] |

Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Azide:Alkyne) | 5:1 to 20:1 | A molar excess of the smaller molecule is used to drive the reaction to completion. |

| Copper(I) Source | CuSO₄ with a reducing agent | Sodium ascorbate is a common reducing agent to generate Cu(I) in situ. |

| Copper Concentration | 0.1 - 1 mM | Higher concentrations can lead to protein precipitation. |

| Ligand | THPTA or TBTA | Ligands stabilize the Cu(I) oxidation state and protect the protein from damage. |

| Reducing Agent | 1 - 5 mM Sodium Ascorbate | Should be freshly prepared. |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analytical techniques like SDS-PAGE. |

| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

Visualizations

The following diagrams illustrate the chemical principles and workflows described in this document.

Caption: Workflow for two-step protein labeling.

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using Propargyl-PEG3-amine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This guide provides a detailed, step-by-step protocol for the synthesis of an ADC using Propargyl-PEG3-amine, a non-cleavable linker that leverages the power and specificity of "click chemistry" for conjugation.

The this compound linker offers several advantages. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile. The terminal propargyl group allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This enables the precise and stable attachment of the drug-linker construct to an azide-modified antibody, resulting in a homogenous and well-defined ADC.

This document will guide researchers through a three-stage process:

-

Drug-Linker Conjugation: Covalently attaching a carboxylic acid-containing cytotoxic drug to the this compound linker.

-

Antibody-Drug Conjugate (ADC) Formation: Modifying the antibody to introduce azide groups and subsequently conjugating the drug-linker construct via CuAAC.

-

Purification and Characterization: Purifying the resulting ADC and determining the drug-to-antibody ratio (DAR), a critical quality attribute.

Experimental Workflow

The overall process for the synthesis of an ADC using this compound is depicted in the workflow diagram below.

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Stage 1: Drug-Linker Conjugation via Amide Coupling

This protocol describes the conjugation of a drug containing a carboxylic acid to the primary amine of this compound using carbodiimide chemistry.

Materials:

-

Drug with a carboxylic acid functional group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., glass vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reagent Preparation:

-

Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

To the solution of the drug, add the EDC and NHS solutions.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.

-

-

Coupling Reaction:

-

Add the this compound solution to the activated drug solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate method, such as silica gel column chromatography, to isolate the pure Drug-Propargyl-PEG3-Linker conjugate.

-

Stage 2: ADC Formation via Click Chemistry (CuAAC)

This stage involves two key steps: the modification of the antibody to introduce azide groups and the subsequent copper-catalyzed click reaction with the drug-linker construct.

Part 2a: Antibody Modification with Azide Groups

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Desalting column (e.g., spin column)

Procedure:

-

Buffer Exchange: If necessary, exchange the antibody into the reaction buffer using a desalting column.

-

Antibody-Azide Reaction:

-

Add a 5- to 10-fold molar excess of the Azide-PEG-NHS ester (dissolved in DMSO) to the antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature.

-